molecular formula C20H24O3 B14522388 Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate CAS No. 62402-50-0

Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate

Cat. No.: B14522388
CAS No.: 62402-50-0
M. Wt: 312.4 g/mol
InChI Key: LDYFHWUJBRNKCI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylethyl group attached to a phenoxypropanoate backbone. Esters like this one are known for their pleasant odors and are often used in fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate typically involves the esterification of 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its active components, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate is unique due to its complex structure, which includes a phenylethyl group attached to a phenoxypropanoate backbone. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

62402-50-0

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate

InChI

InChI=1S/C20H24O3/c1-5-22-19(21)20(3,4)23-18-13-11-17(12-14-18)15(2)16-9-7-6-8-10-16/h6-15H,5H2,1-4H3

InChI Key

LDYFHWUJBRNKCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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